5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile with 2,6-difluorobenzoyl isocyanate in the presence of a solvent such as 1,2-dichloroethane. The reaction mixture is heated and refluxed at 80°C to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups at the benzylic position.
Scientific Research Applications
5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methylphenyl)-3-(5-amino-1H-pyrazol-4-yl)urea
- 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11ClN4O |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
5-amino-1-(3-chloro-4-methylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H11ClN4O/c1-6-2-3-7(4-9(6)12)16-10(13)8(5-15-16)11(14)17/h2-5H,13H2,1H3,(H2,14,17) |
InChI Key |
MAVBIAJFRPEWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N)N)Cl |
Origin of Product |
United States |
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